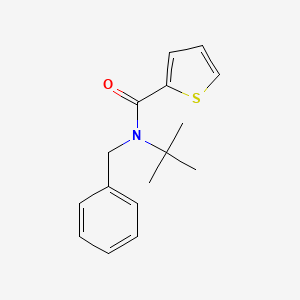

Thiophene-2-carboxamide, N-benzyl-N-tert-butyl-

CAS No.: 5357-07-3

Cat. No.: VC15004368

Molecular Formula: C16H19NOS

Molecular Weight: 273.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5357-07-3 |

|---|---|

| Molecular Formula | C16H19NOS |

| Molecular Weight | 273.4 g/mol |

| IUPAC Name | N-benzyl-N-tert-butylthiophene-2-carboxamide |

| Standard InChI | InChI=1S/C16H19NOS/c1-16(2,3)17(12-13-8-5-4-6-9-13)15(18)14-10-7-11-19-14/h4-11H,12H2,1-3H3 |

| Standard InChI Key | UFFAKEAYVMDIKL-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)N(CC1=CC=CC=C1)C(=O)C2=CC=CS2 |

Introduction

Chemical Identity and Structural Features

Thiophene-2-carboxamide, N-benzyl-N-tert-butyl- belongs to the class of thiophene carboxamides, which are derivatives of thiophene—a five-membered aromatic ring containing one sulfur atom. The compound’s molecular formula is C₁₆H₂₁NOS, with a molecular weight of 336.971 g/mol . Key structural elements include:

-

Thiophene core: A sulfur-containing heterocycle contributing to electron delocalization and π-stacking interactions.

-

Carboxamide group: The -CONR₁R₂ moiety at the 2-position, where R₁ = benzyl (C₆H₅CH₂-) and R₂ = tert-butyl ((CH₃)₃C-).

-

Steric bulk: The N-benzyl and N-tert-butyl groups introduce significant steric hindrance, affecting reactivity and intermolecular interactions.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 417.9 ± 28.0 °C at 760 mmHg |

| Flash Point | 206.6 ± 24.0 °C |

| LogP (Partition Coefficient) | 3.76 |

| Vapor Pressure | 0.0 ± 1.0 mmHg at 25°C |

The high logP value indicates strong lipophilicity, suggesting potential membrane permeability in biological systems. The low vapor pressure implies limited volatility under standard conditions .

Synthesis and Manufacturing Strategies

Phase-Transfer Catalyzed Reactions

A patented method for synthesizing structurally related thiophene dicarboxylic acid diesters employs phase-transfer catalysts (PTCs) such as benzalkonium halides (e.g., lauryltrimethylammonium bromide) . While this protocol focuses on diesters, analogous approaches could adapt to carboxamide synthesis by substituting esterification steps with amidation. Key steps include:

-

Refluxing thiophene derivatives with chlorinating agents (e.g., PCl₅) in a biphasic solvent system (water/organic).

-

Catalytic acceleration using PTCs to enhance reaction rates by shuttling ions between phases.

-

Work-up procedures: Separation of organic layers, drying, and distillation under reduced pressure .

Copper-Catalyzed Alkylarylation

Recent advances in C(sp³)-H functionalization, as demonstrated in Cu-catalyzed reactions, enable the construction of complex amides . For example, N-tert-butyl benzamide derivatives are synthesized via directed remote C-H activation, a strategy potentially applicable to introducing the N-benzyl-N-tert-butyl group onto thiophene carboxamides .

Table 2: Comparative Synthetic Routes

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Phase-Transfer Catalysis | 80–93 | Scalability, mild conditions | Requires specialized catalysts |

| Cu-Catalyzed C-H Activation | 55–66 | Atom economy, regioselectivity | Sensitivity to oxygen |

Applications in Drug Discovery and Material Science

Material Science Applications

The compound’s high thermal stability (boiling point >400°C) and refractive index (1.580) make it a candidate for:

-

Optoelectronic materials: Thiophene derivatives are used in organic light-emitting diodes (OLEDs) due to their charge transport properties.

-

Polymer additives: The tert-butyl group may act as a radical scavenger, enhancing polymer stability.

| Parameter | Value |

|---|---|

| Flash Point | 206.6 ± 24.0 °C |

| Autoignition Temperature | Not reported |

| Storage Temperature | 2–8°C (under inert atmosphere) |

The compound should be handled in well-ventilated areas due to potential decomposition at high temperatures. Personal protective equipment (PPE) including nitrile gloves and safety goggles is recommended.

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzyl and tert-butyl groups to optimize pharmacological profiles.

-

Green Synthesis: Developing solvent-free or microwave-assisted routes to improve sustainability.

-

Biological Screening: Evaluating antiproliferative, antimicrobial, and anti-inflammatory activities in vitro.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume